(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol

Description

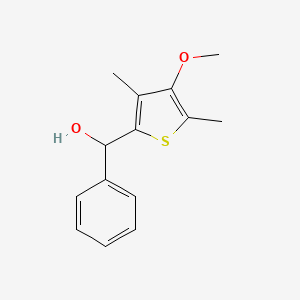

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is a thiophene-derived secondary alcohol featuring a methoxy group and two methyl substituents on the thiophene ring, along with a phenyl group attached to a hydroxymethyl moiety. The methoxy group enhances solubility in polar solvents, while the methyl groups introduce steric hindrance, influencing reactivity in substitution or oxidation reactions .

Properties

Molecular Formula |

C14H16O2S |

|---|---|

Molecular Weight |

248.34 g/mol |

IUPAC Name |

(4-methoxy-3,5-dimethylthiophen-2-yl)-phenylmethanol |

InChI |

InChI=1S/C14H16O2S/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3 |

InChI Key |

UUJXHLVTEQPMGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1OC)C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Microwave-Assisted Synthesis

A robust method involves the Suzuki-Miyaura cross-coupling of iodothiophene derivatives with phenylboronic acid under microwave irradiation. The protocol includes:

- Starting with 2-iodo-4,5-dimethylthiophene derivatives.

- Reacting with phenylboronic acid in the presence of tetrakis(triphenylphosphane)palladium(0) catalyst.

- Using potassium carbonate as base in a DMF-water solvent system.

- Applying microwave irradiation at 140°C for 20 minutes to accelerate the reaction.

- Purification by column chromatography using ethyl acetate-hexane mixtures.

This method yields 2-phenyl substituted thiophenes, which can be further transformed to the benzylic alcohol by reduction or nucleophilic addition reactions.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | K2CO3 (3 eq.) |

| Solvent | DMF and water (1.5 ml each) |

| Temperature | 140°C (microwave irradiation) |

| Reaction time | 20 minutes |

| Purification | Column chromatography (5% ethyl acetate-hexane) |

| Yield | Generally high (not specified for this step) |

Reduction to (Phenyl)methanol Derivative

Following the formation of 2-phenylthiophene ketones, reduction to the corresponding benzylic alcohol can be performed using standard hydride reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). The reduction conditions are mild and typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to prevent over-reduction or side reactions.

Research Findings and Practical Considerations

- Microwave-assisted cross-coupling significantly reduces reaction time and increases yield compared to conventional heating methods.

- The regioselectivity of substitution on the thiophene ring is critical; 3,5-dimethyl and 4-methoxy substitution patterns are maintained by starting with appropriately substituted precursors or carefully controlled electrophilic substitution.

- Reduction of ketone intermediates to the corresponding alcohols is straightforward but requires attention to reaction conditions to avoid over-reduction or decomposition.

- Purification by column chromatography and recrystallization is essential to achieve high purity, particularly for pharmaceutical or advanced material applications.

- Oxidation methods developed for related sulfur heterocycles provide insight into functional group transformations and chiral purity control, which may be adapted for thiophene derivatives.

Summary Table of Preparation Steps

Chemical Reactions Analysis

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Thiophene vs. Benzene Core : The thiophene ring in the target compound is electron-rich due to sulfur’s lone pairs, enhancing reactivity in electrophilic substitutions compared to benzene derivatives like 1-(4-methoxyphenyl)-2-methylpropan-1-ol .

- Methoxy and Methyl Groups: The 4-methoxy group in the target compound increases polarity, while 3,5-dimethyl groups create steric hindrance, slowing nucleophilic attacks. In contrast, [4-methoxy-3,5-bis(isopropoxy)phenyl]methanol has bulkier isopropoxy groups, further reducing reactivity.

Solubility and Stability

- The target compound’s methanol group and methoxy substituent improve water solubility relative to purely hydrocarbon analogs. However, it is less hydrophobic than the dioxolane-containing thiophene derivative , which benefits from oxygen-rich cyclic ethers.

- Stability under acidic conditions may resemble omeprazole derivatives (e.g., ), where methoxy groups protect against degradation, but the absence of a sulfinyl group (as in omeprazole) likely reduces sensitivity to pH changes .

Biological Activity

The compound (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic molecule characterized by a thiophene ring substituted with methoxy and dimethyl groups, along with a phenylmethanol moiety. Its structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

This structure includes:

- A thiophene ring that contributes to the compound's electronic properties.

- A methoxy group which may enhance solubility and bioavailability.

- A phenyl group that can influence the reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

- Antioxidant Activity : The presence of the thiophene ring is known to contribute to antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

The mechanisms through which This compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of related compounds:

Case Studies

- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry found that a compound structurally similar to This compound exhibited potent antioxidant properties by effectively scavenging DPPH radicals and reducing oxidative stress markers in cellular models .

- Anti-inflammatory Mechanism Exploration : Another investigation highlighted the anti-inflammatory effects of thiophene derivatives, noting that they significantly inhibited the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages .

- Anticancer Efficacy Evaluation : A recent publication demonstrated that a derivative of this compound induced cell cycle arrest and apoptosis in human leukemia cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.